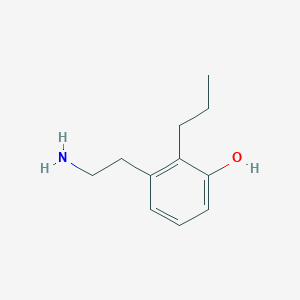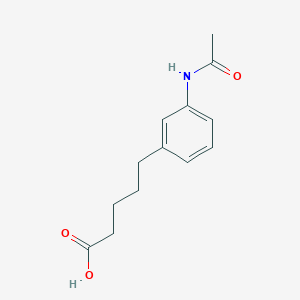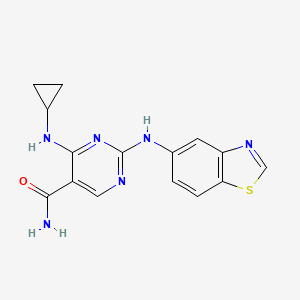![molecular formula C16H13ClN4O B13877333 2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)
2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that features a quinoline core structure with an azetidine ring and a chloropyridazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring followed by the introduction of the chloropyridazine moiety and finally the quinoline core. The reaction conditions often require the use of strong bases, solvents like dimethylformamide, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridazine moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated quinoline compounds.
科学的研究の応用
2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structural modifications.
類似化合物との比較
Similar Compounds
- 2-[(6-Chloropyridazin-3-yl)oxy]ethan-1-ol
- 2-(6-Chloropyridazin-3-yl)-2-p-tolylacetonitrile
- 3-(6-Chloropyridazin-3-yl)tetrahydro-4H-pyran-4-one
Uniqueness
2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline is unique due to its combination of a quinoline core with an azetidine ring and a chloropyridazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the azetidine ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C16H13ClN4O |
|---|---|
分子量 |
312.75 g/mol |
IUPAC名 |
2-[3-(6-chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline |
InChI |
InChI=1S/C16H13ClN4O/c17-14-6-8-16(20-19-14)22-12-9-21(10-12)15-7-5-11-3-1-2-4-13(11)18-15/h1-8,12H,9-10H2 |
InChIキー |
ZUMPRPLCTHFGNT-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=NN=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


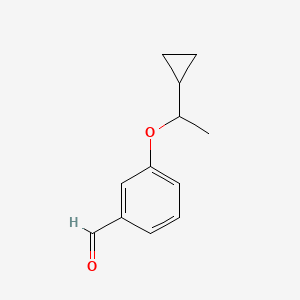
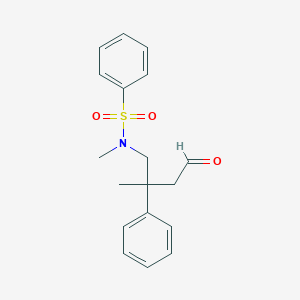

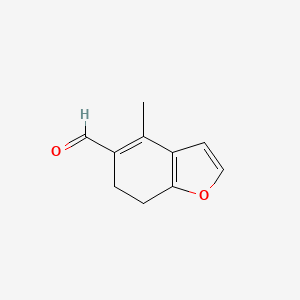
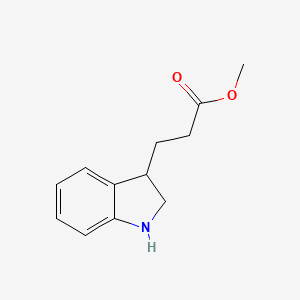
![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
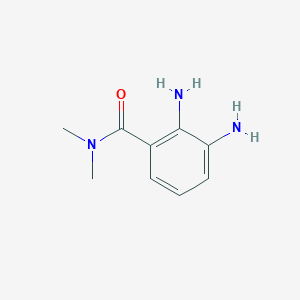
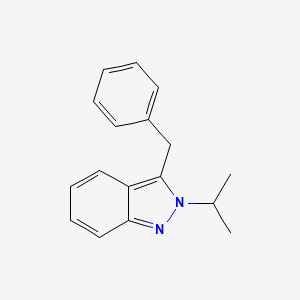
![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
